molecular formula C21H21ClN4O4 B4848297 N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4848297
M. Wt: 428.9 g/mol
InChI Key: JPJOLOJZWJGCMK-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N5-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: shares similarities with other oxadiazole derivatives, which are known for their stability and versatility.

    Other similar compounds: include various substituted oxadiazoles and phenoxyacetic acid derivatives.

Uniqueness

What sets N5-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both chloromethylphenoxy and methylphenyl groups, along with the oxadiazole ring, makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-[2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4/c1-13-4-3-5-15(10-13)19-25-21(30-26-19)20(28)24-9-8-23-18(27)12-29-16-6-7-17(22)14(2)11-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOLOJZWJGCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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